molecular formula C18H21BrN2O3 B7480601 3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide

3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide

Cat. No.: B7480601
M. Wt: 393.3 g/mol
InChI Key: ODVLHSJILIPKDG-MDWZMJQESA-N
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Description

3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromo-substituted dimethoxyphenyl group, a cyano group, and a cyclohexylprop-2-enamide moiety. Its unique structure makes it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide typically involves multiple steps. One common method starts with the bromination of 4,5-dimethoxybenzaldehyde to obtain 2-bromo-4,5-dimethoxybenzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile to form 3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanoacrylonitrile. Finally, the cyanoacrylonitrile derivative is reacted with cyclohexylamine under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group under suitable conditions.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromo-dimethoxybenzoic acid derivatives, while reduction can produce amine-substituted analogs.

Scientific Research Applications

3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Similar Compounds

    3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile: This compound shares a similar bromo-dimethoxyphenyl group but lacks the cyano and cyclohexylprop-2-enamide moieties.

    2-bromo-4,5-dimethoxybenzaldehyde: A precursor in the synthesis of the target compound, it contains the bromo-dimethoxyphenyl group but lacks the cyano and cyclohexyl groups.

Uniqueness

3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications .

Properties

IUPAC Name

(E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O3/c1-23-16-9-12(15(19)10-17(16)24-2)8-13(11-20)18(22)21-14-6-4-3-5-7-14/h8-10,14H,3-7H2,1-2H3,(H,21,22)/b13-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVLHSJILIPKDG-MDWZMJQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C(C#N)C(=O)NC2CCCCC2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C(\C#N)/C(=O)NC2CCCCC2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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